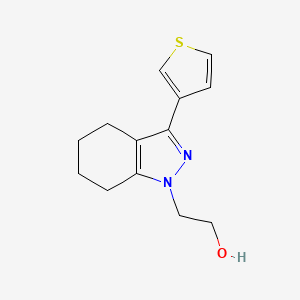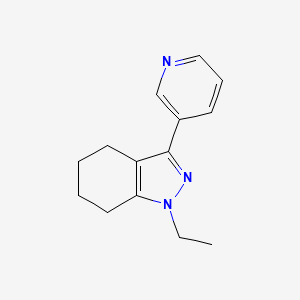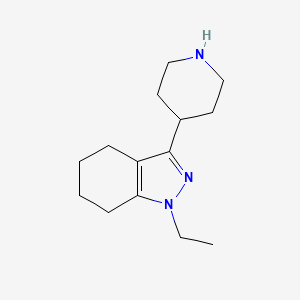![molecular formula C11H15N3 B1479946 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098133-58-3](/img/structure/B1479946.png)
6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
説明
6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the molecular formula C11H15N3. It’s a derivative of 1H-imidazo[1,2-b]pyrazole, a scaffold that has been the focus of much attention due to its diverse and very useful bioactivities .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazoles, including this compound, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method allows for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is considered a potential non-classical isostere of indole . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles . This method allows for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold .科学的研究の応用
Synthesis and Chemistry
The chemistry and synthesis of structurally unique pyrazolines, including those related to 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, have been explored, highlighting their potential in the synthesis of highly substituted pyrazolines and hexasubstituted cyclopropanes. These compounds are valuable for their ability to facilitate various synthetic pathways, including the generation of hydroperoxy substituted pyrazolines with oxygen-atom transfer capabilities and β-keto radicals leading to 3-hydroxy-1,2-dioxolanes. This chemistry offers insights into novel reaction mechanisms and synthetic strategies for developing potentially bioactive compounds or materials with unique properties (Baumstark, Vásquez, & Mctush-Camp, 2013).
Organophosphorus Azoles
Research on organophosphorus azoles, including structures similar to this compound, has provided extensive data on the stereochemical structure of functionalized organophosphorus azoles. Utilizing multinuclear NMR spectroscopy and quantum chemistry has advanced the understanding of tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds. This work has implications for the development of new materials and pharmaceuticals by exploring the unique properties of phosphorus coordination in heterocyclic frameworks (Larina, 2023).
Therapeutic Applications of Pyrazolines
Pyrazolines, a category to which this compound belongs, have been extensively studied for their therapeutic applications. Recent reviews have highlighted the wide range of pharmacological activities associated with pyrazoline derivatives, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. These studies underscore the potential of pyrazolines as versatile scaffolds in drug discovery, capable of addressing various therapeutic targets. The exploration of pyrazoline derivatives in neurodegenerative disease management, particularly as inhibitors of acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), emphasizes their significance in developing new treatments for conditions like Alzheimer's and Parkinson's diseases (Shaaban, Mayhoub, & Farag, 2012; Ahsan et al., 2022).
将来の方向性
The future directions for research on 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole and related compounds could include further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science . Additionally, further studies could investigate the physicochemical properties of these compounds and their potential as indole replacements .
作用機序
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target protein .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed throughout the body, and they are metabolized primarily in the liver .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
生化学分析
Biochemical Properties
6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, and interfere with their normal function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is essential for DNA replication and transcription. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, which can be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, the compound can inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into the nucleus, where it can exert its effects on gene expression . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-cyclopropyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)13-5-6-14-11(13)7-10(12-14)9-3-4-9/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHMWKXHRHZHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)
![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)



![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)
![6-methyl-1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479886.png)
